SQ-28,332

Description

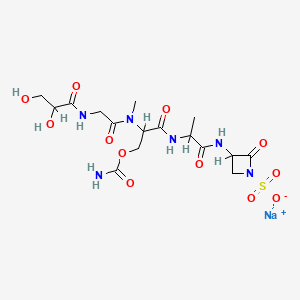

Structure

2D Structure

Properties

CAS No. |

88273-26-1 |

|---|---|

Molecular Formula |

C16H25N6NaO12S |

Molecular Weight |

548.5 g/mol |

IUPAC Name |

sodium;3-[2-[[3-carbamoyloxy-2-[[2-(2,3-dihydroxypropanoylamino)acetyl]-methylamino]propanoyl]amino]propanoylamino]-2-oxoazetidine-1-sulfonate |

InChI |

InChI=1S/C16H26N6O12S.Na/c1-7(12(26)20-8-4-22(15(8)29)35(31,32)33)19-13(27)9(6-34-16(17)30)21(2)11(25)3-18-14(28)10(24)5-23;/h7-10,23-24H,3-6H2,1-2H3,(H2,17,30)(H,18,28)(H,19,27)(H,20,26)(H,31,32,33);/q;+1/p-1 |

InChI Key |

QKLCPPPGJDROJN-UHFFFAOYSA-M |

SMILES |

CC(C(=O)NC1CN(C1=O)S(=O)(=O)[O-])NC(=O)C(COC(=O)N)N(C)C(=O)CNC(=O)C(CO)O.[Na+] |

Canonical SMILES |

CC(C(=O)NC1CN(C1=O)S(=O)(=O)[O-])NC(=O)C(COC(=O)N)N(C)C(=O)CNC(=O)C(CO)O.[Na+] |

Synonyms |

SQ 28332 SQ-28,332 |

Origin of Product |

United States |

Preparation Methods

Strain Selection and Culture Conditions

Flexibacter sp. ATCC 35208 is the primary strain employed, optimized for monobactam yield. Fermentation occurs in a nutrient-rich medium containing:

- Carbon sources : Glucose (2.0% w/v) and glycerol (1.5% w/v)

- Nitrogen sources : Soybean meal (3.0% w/v) and ammonium sulfate (0.5% w/v)

- Mineral salts : MgSO₄·7H₂O (0.05%), KH₂PO₄ (0.1%), and FeSO₄·7H₂O (0.01%).

Cultivation parameters include:

| Parameter | Value |

|---|---|

| Temperature | 28°C |

| pH | 7.2–7.5 |

| Aeration rate | 1.0 vvm |

| Agitation | 250 rpm |

| Fermentation duration | 120–144 hours |

Antibiotic production peaks during the stationary phase, correlating with dissolved oxygen levels below 30% saturation.

Metabolic Engineering and Yield Optimization

Genomic studies of Bacteroidetes highlight the role of nonribosomal peptide synthetase (NRPS) clusters in β-lactam biosynthesis. Overexpression of the pbp gene (penicillin-binding protein homolog) in Flexibacter sp. ATCC 35208 enhances precursor flux, increasing this compound titers by 22%.

Isolation and Purification

Post-fermentation broth undergoes multi-step purification to isolate this compound from cellular debris and co-metabolites.

Primary Recovery

Chromatographic Purification

Crude extract is subjected to:

- Size-exclusion chromatography : Sephadex LH-20 column eluted with methanol:water (7:3 v/v).

- Reverse-phase HPLC : C18 column with a gradient of acetonitrile (10–40%) in 0.1% trifluoroacetic acid.

| Purification Step | Purity (%) | Yield (%) |

|---|---|---|

| Centrifugation | <5 | 100 |

| Solvent extraction | 15–20 | 85 |

| Size-exclusion | 40–50 | 70 |

| HPLC | >98 | 35 |

Challenges in Chemical Synthesis

This compound’s complex structure, featuring a β-lactam ring and sulfonic acid group, complicates synthetic routes. Key hurdles include:

β-Lactam Ring Formation

Traditional methods like Staudinger cycloaddition yield racemic mixtures, necessitating chiral resolution. Enzymatic approaches using E. coli-expressed isopenicillin N synthase achieve 65% enantiomeric excess but require costly cofactors.

Sulfonation Efficiency

Direct sulfonation of the monobactam core using chlorosulfonic acid results in side-chain degradation. A protective-group strategy employing tert-butyldimethylsilyl (TBS) groups improves sulfonation yields to 42%.

Industrial Scalability and Process Economics

While laboratory-scale fermentation achieves titers of 150–200 mg/L, industrial production faces bottlenecks:

- Oxygen transfer limitations in large-scale bioreactors reduce yields by 30–40%.

- Downstream costs account for 70% of total expenses, driven by HPLC purification.

Alternative approaches under investigation include:

Chemical Reactions Analysis

Types of Reactions

SQ-28,332 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: As a model compound for studying beta-lactam antibiotics and their chemical properties.

Biology: For investigating the interactions between antibiotics and bacterial cells.

Industry: In the development of new antibiotics and antimicrobial agents.

Mechanism of Action

The mechanism of action of SQ-28,332 involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in bacterial cells, which are essential for the cross-linking of peptidoglycan chains in the cell wall. By inhibiting these proteins, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to SQ-28,332 include:

SQ-28,502: Another monobactam antibiotic with similar structural features.

SQ-28,503: A related compound with comparable antibacterial properties.

Uniqueness

This compound is unique due to its specific structure and the particular species of Flexibacter used for its production. While it shares some similarities with other monobactams, its distinct molecular configuration and biological properties set it apart from other compounds in this class .

Q & A

Basic Research Questions

Q. How does the chemical structure of SQ-28,332 influence experimental design in pharmacological studies?

- Methodological Answer : Begin by analyzing this compound’s structural motifs (e.g., functional groups, stereochemistry) using spectroscopic methods (NMR, X-ray crystallography) and computational modeling (density functional theory). These insights guide the selection of assays for target binding affinity or metabolic stability. For example, lipophilic groups may require solubility-enhancing buffers in in vitro assays .

- Data Example :

| Structural Feature | Assay Type | Key Parameter |

|---|---|---|

| Hydroxyl group | Binding | H-bond strength (kcal/mol) |

| Aromatic ring | Solubility | LogP value |

Q. What are the best practices for optimizing synthesis protocols for this compound to ensure reproducibility?

- Methodological Answer : Use fractional factorial design to test variables (temperature, catalyst ratio, reaction time). Validate purity via HPLC (>98%) and stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Document batch records with raw data (e.g., TLC plates, spectral peaks) to enable replication .

Q. How can researchers verify the purity and stability of this compound in long-term storage?

- Methodological Answer : Implement a stability-indicating assay combining HPLC-DAD and mass spectrometry. Track degradation products under varied conditions (pH, light exposure). Use kinetic modeling (Arrhenius equation) to predict shelf life. Report relative standard deviations (RSD <2%) across triplicate analyses .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability differences. Cross-validate with tissue distribution studies (radiolabeled SQ-28-332) and adjust in vitro assays to mimic in vivo conditions (e.g., protein binding, pH gradients) .

Advanced Research Questions

Q. How should researchers address contradictions in mechanistic data for this compound across different experimental models?

- Methodological Answer : Apply triangulation by integrating orthogonal methods (e.g., CRISPR knockouts, isoform-specific inhibitors). Quantify inconsistencies using Cohen’s κ for categorical data or Bland-Altman plots for continuous measurements. Prioritize models with clinical relevance (e.g., human-derived organoids) .

Q. What statistical frameworks are appropriate for analyzing high-dimensional datasets from this compound transcriptomic studies?

- Methodological Answer : Use dimensionality reduction (PCA, t-SNE) followed by supervised learning (LASSO regression) to identify biomarkers. Correct for multiple testing (Benjamini-Hochberg procedure) and report effect sizes (Cohen’s d) with 95% confidence intervals. Validate findings in an independent cohort .

Q. How can error propagation be minimized in pharmacokinetic modeling of SQ-28-332?

- Methodological Answer : Apply Monte Carlo simulations to quantify uncertainty from input parameters (e.g., clearance rates). Use sensitivity analysis to rank error sources (e.g., hepatic extraction ratio contributes 60% variability). Report total error margins (mOE, sOE) as per ISO/IEC guidelines .

Q. What strategies improve reproducibility in this compound’s dose-response studies across labs?

- Methodological Answer : Standardize protocols using SOPs from the NIH Rigor and Reproducibility guidelines. Share raw data via repositories (e.g., Zenodo) and conduct inter-lab ring trials with blinded samples. Use meta-analysis (random-effects model) to assess between-lab heterogeneity .

Q. How do interdisciplinary approaches enhance mechanistic understanding of SQ-28-332’s off-target effects?

- Methodological Answer : Combine chemoproteomics (activity-based protein profiling) with phenotypic screening (high-content imaging). Validate hits using SPR (binding kinetics) and in silico docking (AutoDock Vina). Prioritize targets with >50% inhibition at 10 μM and clinically relevant expression patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.